molecular formula C14H17NO2 B1466341 1-(2,3-dihydro-1H-inden-2-yl)pyrrolidine-3-carboxylic acid CAS No. 1491810-95-7

1-(2,3-dihydro-1H-inden-2-yl)pyrrolidine-3-carboxylic acid

Cat. No. B1466341
CAS RN: 1491810-95-7
M. Wt: 231.29 g/mol
InChI Key: KKGDSRIEEHALPX-UHFFFAOYSA-N
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Description

The compound “1-(2,3-dihydro-1H-inden-2-yl)pyrrolidine-3-carboxylic acid” is a derivative of indole . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The compound has a molecular formula of C13H17N .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest among researchers . A [Cp*RhCl2]2-catalyzed formal [3 + 2] cycloaddition between isocyanates and indoles with electron-deficient alkenes at the C3-position of the indole moiety and directing groups at the N1-position of the indole moiety has been described .


Molecular Structure Analysis

The molecular structure of “1-(2,3-dihydro-1H-inden-2-yl)pyrrolidine-3-carboxylic acid” can be analyzed using various analytical techniques, including gas chromatography–mass spectrometry, liquid chromatography coupled with high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The compound “1-(2,3-dihydro-1H-inden-2-yl)pyrrolidine-3-carboxylic acid” can undergo various chemical reactions. For instance, it can undergo a sequential coupling reaction initiated by C–H activation and aza-Michael addition .


Physical And Chemical Properties Analysis

The compound “1-(2,3-dihydro-1H-inden-2-yl)pyrrolidine-3-carboxylic acid” is a colorless liquid with a specific odor . It has a molecular formula of C13H17N and an average mass of 187.281 Da .

Safety and Hazards

While handling “1-(2,3-dihydro-1H-inden-2-yl)pyrrolidine-3-carboxylic acid”, it is necessary to avoid contact with skin, eyes, and respiratory tract .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives are known to inhibit the replication of HIV-1 (IIIB) and HIV-2 (ROD) strains in acutely infected cells .

Biochemical Pathways

Indole derivatives, which share a similar structure, are known to affect a broad range of biochemical pathways due to their diverse biological activities . These effects can lead to downstream changes in cellular processes and overall organism health.

Pharmacokinetics

It’s known that the pyrrolidine ring, a component of this compound, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . These properties could potentially impact the bioavailability of the compound.

Result of Action

Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a broad range of effects at the molecular and cellular levels.

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-14(17)12-5-6-15(9-12)13-7-10-3-1-2-4-11(10)8-13/h1-4,12-13H,5-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGDSRIEEHALPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C2CC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1H-inden-2-yl)pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,3-dihydro-1H-inden-2-yl)pyrrolidine-3-carboxylic acid
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1-(2,3-dihydro-1H-inden-2-yl)pyrrolidine-3-carboxylic acid

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